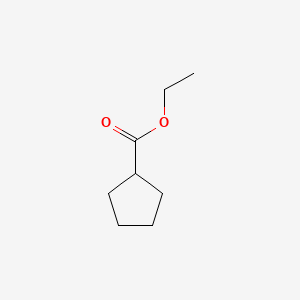
Ethyl cyclopentanecarboxylate
概述
描述
Ethyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 . It is a colorless liquid with a fruity odor and is insoluble in water but soluble in various organic solvents such as ethanol and ether . This compound is widely used in chemical synthesis reactions.
准备方法
Ethyl cyclopentanecarboxylate is primarily prepared through esterification reactions. One common method involves the reaction of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反应分析
Ethyl cyclopentanecarboxylate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to cyclopentylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl cyclopentanecarboxylate has several applications in scientific research:
Biology: It serves as a building block for the synthesis of bioactive molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor.
作用机制
The mechanism of action of ethyl cyclopentanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclopentanecarboxylic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.
相似化合物的比较
Ethyl cyclopentanecarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Cyclopentanecarboxylic acid: The parent acid form of this compound.
Ethyl cyclohexanecarboxylate: Similar ester but with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and ester group, which confer distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
ethyl cyclopentanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJCCUODNDXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202942 | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-85-0 | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5453-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOPENTANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KB7W3C29Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a hydroxyl group at the 2-position of Ethyl cyclopentanecarboxylate affect its rate of hydrolysis in basic conditions?
A: Studies have shown that the presence and stereochemistry of a hydroxyl group at the 2-position of this compound significantly influences its hydrolysis rate in basic conditions. Specifically, Ethyl cis-2-hydroxycyclopentanecarboxylate hydrolyzes 1.8 to 11 times faster than this compound in a basic solution of aqueous dioxane. [] Interestingly, this rate enhancement is not solely due to potential intramolecular hydrogen bonding, as the trans isomer, incapable of such bonding, exhibits a hydrolysis rate equal to or exceeding that of the cis isomer. [] This suggests other factors, such as solvent interactions, might contribute to the observed rate differences.
Q2: Does the addition of borate buffer impact the hydrolysis rate of Ethyl cis-2-hydroxycyclopentanecarboxylate?
A: Yes, the introduction of a borate buffer can enhance the hydrolysis rate of Ethyl cis-2-hydroxycyclopentanecarboxylate. [] This observation suggests the potential formation of a borate-ester intermediate, which could facilitate intramolecular nucleophilic catalysis, thus accelerating the hydrolysis process.
Q3: Can mass spectrometry be used to differentiate between structural isomers of substituted Ethyl cyclopentanecarboxylates?
A: Yes, mass spectrometry, particularly when coupled with techniques like mass analyzed ion kinetic energy spectrometry (MIKES), can differentiate between structural isomers of substituted Ethyl cyclopentanecarboxylates. Research using methyl 5-methyl-2-oxo-3-[2-(4-R-phenyl)-1-ethyl]cyclopentanecarboxylates and methyl 2-oxo-5-(4-R-phenyl)-3-propylcyclopentanecarboxylates demonstrated that distinct fragmentation patterns are observed for these isomers, allowing for their identification. [] This differentiation is possible due to variations in bond strengths and rearrangement possibilities influenced by the position of substituents on the cyclopentane ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

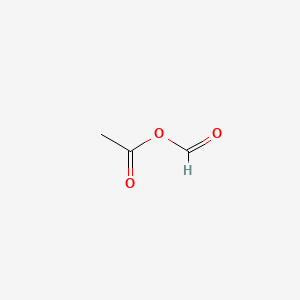
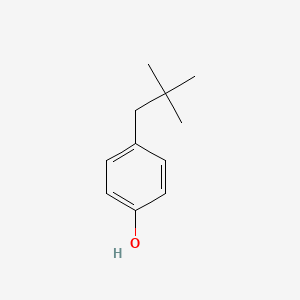
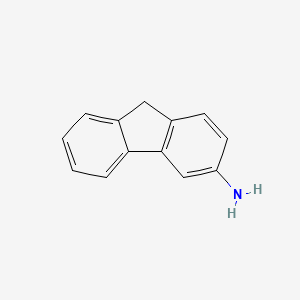
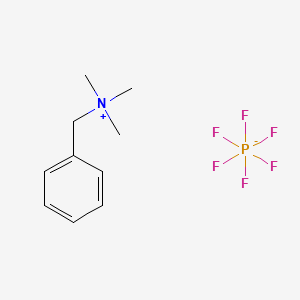
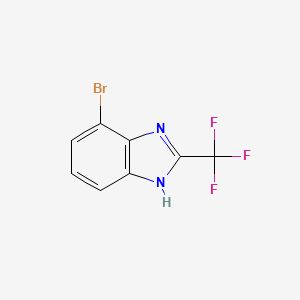
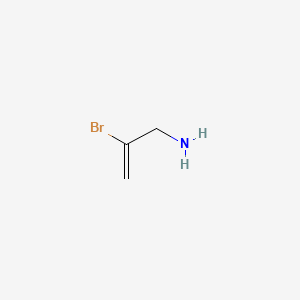


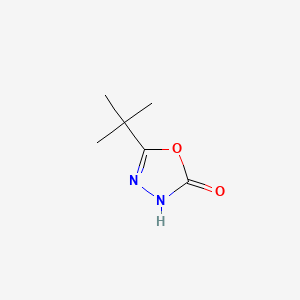
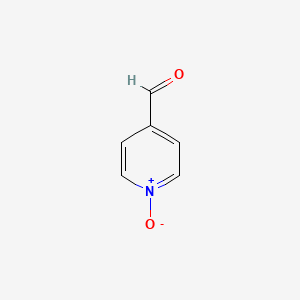

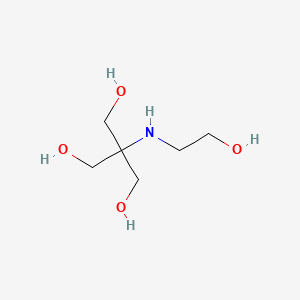
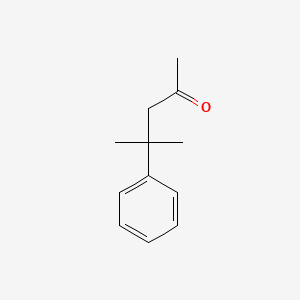
![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)
